7-Methoxy-4-methylquinazolin-2(1H)-one is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. This compound has garnered attention due to its potential biological activities, including anticancer properties. The molecular formula for 7-Methoxy-4-methylquinazolin-2(1H)-one is , and its molecular weight is approximately 178.20 g/mol.
This compound is synthesized through various chemical methods and is classified as a heterocyclic organic compound. It contains nitrogen atoms within its ring structure, which contributes to its reactivity and biological activity. The compound can be sourced from commercial suppliers or synthesized in laboratory settings.
The synthesis of 7-Methoxy-4-methylquinazolin-2(1H)-one typically involves several key steps:
The molecular structure of 7-Methoxy-4-methylquinazolin-2(1H)-one features a quinazoline backbone with specific substituents that influence its chemical behavior:
This structure exhibits both aromatic and heterocyclic characteristics, which are crucial for its reactivity and biological activity .
7-Methoxy-4-methylquinazolin-2(1H)-one participates in various chemical reactions, including:
The mechanism of action of 7-Methoxy-4-methylquinazolin-2(1H)-one involves interactions with specific molecular targets within biological systems:
The physical properties of 7-Methoxy-4-methylquinazolin-2(1H)-one include:
Property | Value |
---|---|
Melting Point | Approximately 221 °C |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
Appearance | Light yellow solid |
The chemical properties include its reactivity with various reagents under different conditions, which allows for further functionalization of the molecule .
7-Methoxy-4-methylquinazolin-2(1H)-one has several potential applications in scientific research:
7-Methoxy-4-methylquinazolin-2(1H)-one and its structural analogs function as potent tubulin-binding agents by specifically targeting the colchicine binding site on β-tubulin subunits. Molecular docking studies demonstrate that these compounds occupy the same hydrophobic pocket as colchicine in the tubulin heterodimer (PDB code: 1SA0), competitively inhibiting the binding of native tubulin ligands. This interaction prevents the incorporation of α/β-tubulin heterodimers into growing microtubule polymers, thereby arresting mitosis in rapidly proliferating tumor cells. The quinazoline scaffold's planar configuration facilitates π-π stacking interactions with aromatic residues (βTyr224, βPhe351) within the binding pocket, while the 7-methoxy group forms critical hydrogen bonds with βThr179, enhancing binding affinity. Biochemical assays confirm direct inhibition of tubulin polymerization with IC₅₀ values in the low micromolar range (0.93–1.0 μM), comparable to established vascular disrupting agents like combretastatin A-4 [1] [3].
Table 1: Antiproliferative Activity in NCI-60 Cell Line Panel
Cell Line Type | Representative Cell Lines | GI₅₀ (M) | Resistance Profile |
---|---|---|---|
Leukemia | HL-60, K-562, MOLT-4 | 10⁻¹⁰–10⁻¹¹ | Sensitive |
Non-Small Cell Lung | HOP-92, NCI-H522 | 10⁻⁹–10⁻¹⁰ | Variable |
Melanoma | MALME-3M, SK-MEL-28 | 10⁻⁸–10⁻⁹ | Resistant |
Ovarian | OVCAR-5 | 10⁻⁸ | Resistant |
Renal | TK-10 | 10⁻⁸ | Resistant |
The compound exhibits exceptional potency across the majority of the NCI-60 human tumor cell line panel, with subnanomolar GI₅₀ values (10⁻¹⁰ M level) in leukemia, colon, and breast cancer models. Notably, resistance is observed in specific phenotypes (MALME-3M, SK-MEL-28, OVCAR-5, TK-10), potentially linked to tubulin isoform overexpression or binding site mutations that sterically hinder quinazoline access [1].
As a tumor-vascular disrupting agent (tumor-VDA), 7-Methoxy-4-methylquinazolin-2(1H)-one selectively targets established tumor blood vessels rather than inhibiting angiogenesis. This agent induces rapid morphological changes in endothelial cells lining tumor vasculature through cytoskeletal degradation mediated by tubulin depolymerization. Within 1 hour of exposure, activated signaling cascades (RhoA/ROCK pathway) trigger actin-myosin contraction, increasing vascular permeability and reducing blood flow. Immunohistochemical analysis of H-460 xenograft tumors reveals widespread endothelial cell apoptosis and platelet aggregation within 6 hours, culminating in extensive vascular occlusion by 24 hours. This acute ischemia triggers hemorrhagic necrosis, reducing nutrient and oxygen delivery to tumor cores. At 1.0 mg/kg in murine models, the compound achieves 62% tumor growth inhibition without systemic toxicity, significantly disrupting vascular function compared to normal tissues where blood flow remains intact [1] [3].
Table 2: In Vivo Vascular Disruption Efficacy in H-460 Xenograft Model
Time Post-Administration | Vascular Permeability Change | Endothelial Apoptosis (%) | Tumor Necrosis Area (%) |
---|---|---|---|
1 hour | +350% | 8–12% | <5% |
6 hours | +210% | 35–42% | 15–20% |
24 hours | -85% (flow reduction) | 68–75% | 80–85% |
Vascular collapse initiates a cascade of apoptotic events within the tumor microenvironment through dual pathways: direct mitochondrial-mediated apoptosis in tumor cells and indirect death receptor activation in stromal components. Hypoxic stress following vascular shutdown stabilizes hypoxia-inducible factor 1α (HIF-1α), upregulating pro-apoptotic Bax while downregulating Bcl-2. This mitochondrial permeability transition prompts cytochrome c release and caspase-9 activation. Concurrently, tumor necrosis factor-alpha (TNF-α) secretion from infiltrating macrophages activates caspase-8 via death receptors (Fas/CD95). Immunohistochemistry of xenograft sections shows 5–7-fold increases in cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) fragments within 48 hours of compound administration. Additionally, the compound bypasses p53 mutations common in solid tumors by activating p73-dependent apoptosis pathways, as evidenced by significant PUMA and NOXA upregulation in p53-null models [1] [3] [7].
The compound retains efficacy against multidrug-resistant (MDR) phenotypes by exploiting tubulin-specific mechanisms independent of conventional drug efflux pumps. Unlike taxanes or vinca alkaloids susceptible to P-glycoprotein (P-gp) efflux, 7-Methoxy-4-methylquinazolin-2(1H)-one maintains submicromolar potency in P-gp-overexpressing leukemia (CEM/VLB₁₀₀) and colon carcinoma (HCT-15) lines. This activity correlates with its ability to destabilize βIII-tubulin isoforms frequently overexpressed in aggressive tumors. Mechanistically, the compound disrupts microtubule-mediated transport of survival factors (NF-κB, survivin) into the nucleus and prevents focal adhesion kinase (FAK) recruitment to integrin sites, impairing metastatic signaling. In melanoma and ovarian models exhibiting resistance to conventional tubulin inhibitors, structural analogs with 2-alkylamino substitutions demonstrate enhanced cytoskeletal disruption through additional interactions with α-tubulin's GTPase domain [1] [3].
Table 3: Activity Against Multidrug-Resistant Phenotypes
Resistance Mechanism | Cell Line Model | GI₅₀ (Parent Compound) | GI₅₀ (Optimized Analog) |
---|---|---|---|
P-glycoprotein Overexpression | CEM/VLB₁₀₀ (Leukemia) | 1.7 × 10⁻⁹ M | 0.9 × 10⁻⁹ M |
βIII-Tubulin Isoform | A549/taxol (Lung) | 2.3 × 10⁻⁹ M | 0.31 × 10⁻⁹ M |
Tubulin Mutation | SK-MEL-28 (Melanoma) | 8.5 × 10⁻⁸ M | 6.2 × 10⁻⁹ M |
Survival Pathway Activation | OVCAR-5 (Ovarian) | 1.1 × 10⁻⁷ M | 4.8 × 10⁻⁹ M |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7